molecular formula C7H10O2 B1605010 1-Cyclopentene-1-acetic acid CAS No. 21622-08-2

1-Cyclopentene-1-acetic acid

Cat. No.: B1605010
CAS No.: 21622-08-2
M. Wt: 126.15 g/mol
InChI Key: QOGMZIQMZUXOKM-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-acetic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, featuring a carboxylic acid functional group attached to the cyclopentene ring

Scientific Research Applications

1-Cyclopentene-1-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and intermediates.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals, perfumes, and dyes

Safety and Hazards

1-Cyclopentene-1-acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The synthesis of cyclopentanol from cyclopentene, which involves an initial addition-esterification reaction of cyclopentene with acetic acid, represents a promising direction for future research . Other future directions include exploring the synthesis of functionalized acetoxy bicyclo[3.1.0]hexenes from 5-en-2-yn-1-yl acetates .

Mechanism of Action

C7H10O2C_7H_{10}O_2C7​H10​O2​

. Here is an overview of its mechanism of action:

Target of Action

It’s indicated that it may have an impact on the respiratory system .

Biochemical Pathways

It’s known that cyclopentanol, a related compound, can be prepared from cyclopentene through an initial addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . This suggests that 1-Cyclopentene-1-acetic acid may be involved in similar biochemical pathways.

Action Environment

It’s known that the compound has a boiling point of 93-94 °c at 25 mmHg and a density of 1047 g/mL at 25 °C , which may influence its stability and efficacy under different environmental conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming cyclopentene-1-methanol.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentene-1,2-dicarboxylic acid.

    Reduction: Cyclopentene-1-methanol.

    Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Comparison with Similar Compounds

    Cyclopentene: A simpler structure without the carboxylic acid group.

    Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group.

    Cyclopentane: A fully saturated cyclopentene derivative.

Uniqueness: 1-Cyclopentene-1-acetic acid is unique due to its combination of a cyclopentene ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(cyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMZIQMZUXOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074393
Record name 1-Cyclopentene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-08-2
Record name 1-Cyclopentene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21622-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentene-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021622082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentene-1-acetic acid
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclopentene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopent-1-ene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.424
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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